![molecular formula C7H10O3 B1599821 methyl 3,4-dihydro-2H-pyran-5-carboxylate CAS No. 86971-83-7](/img/structure/B1599821.png)
methyl 3,4-dihydro-2H-pyran-5-carboxylate
Overview
Description
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C7H10O3 . It is also known as methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This compound is used as an intermediate in the synthesis of the main compound 6-chlorohexanone .
Synthesis Analysis
The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This haloketone is then O-alkylated with sodium methoxide to obtain the desired molecule in its crude form . The content is then purified by fractional distillation to obtain the purified molecule .Molecular Structure Analysis
The molecular structure of methyl 3,4-dihydro-2H-pyran-5-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 141.145 Da and the monoisotopic mass is 141.055725 Da .Chemical Reactions Analysis
While specific chemical reactions involving methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively documented, the compound is known to be used as an intermediate in the synthesis of 6-chlorohexanone .Physical And Chemical Properties Analysis
Methyl 3,4-dihydro-2H-pyran-5-carboxylate has a boiling point of 243.7±29.0 °C at 760 mmHg . The compound has a flash point of 100.0±17.8 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Hydroxyl-Protecting Reagent
“Methyl 3,4-dihydro-2H-pyran-5-carboxylate” is widely used as a hydroxyl-protecting reagent in organic synthesis . It is used to protect various reactive functional groups .
Intermediate in Synthetic Chemistry
This compound acts as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of complex molecules from simpler ones.
Synthesis of Tetrahydropyranylated Products
“Methyl 3,4-dihydro-2H-pyran-5-carboxylate” can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Synthesis of Tetrahydropyran Derivatives
This compound can be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
Vasorelaxant Activity
Biological activities of 3,4-DHPo, such as vasorelaxant , have demonstrated this heterocycle’s potential in medicinal chemistry .
Anti-HIV Activity
“Methyl 3,4-dihydro-2H-pyran-5-carboxylate” has shown potential as an anti-HIV agent .
Antitumor Activity
This compound has demonstrated antitumor activity, making it a potential candidate for cancer treatment .
Antibacterial and Antifungal Activities
“Methyl 3,4-dihydro-2H-pyran-5-carboxylate” has shown antibacterial and antifungal activities, indicating its potential use in the treatment of various infections .
Mechanism of Action
Target of Action
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a unique chemical compound with a molecular formula of C7H9O3 . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action.
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its target, leading to a series of biochemical events at the cellular level .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compoundThese properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can be diverse, ranging from the activation or inhibition of enzymes to the modulation of signal transduction pathways .
Action Environment
The action environment of a compound refers to how various environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound .
properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSEFKEENKBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434044 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
CAS RN |
86971-83-7 | |
Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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